2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-22(19-9-5-6-10-20(19)23-17)21(26)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,23H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIIDYHRZUOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Indole Attachment: The indole moiety is introduced via a condensation reaction with an appropriate indole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl group in the ethanone linkage.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmacophore in drug design, particularly targeting neurological receptors. The structural components of 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone suggest it may interact with various neurotransmitter systems, including serotonin and dopamine pathways.
Potential Therapeutic Targets :
- Antidepressants : Due to its piperazine structure, it may exhibit effects similar to established antidepressants.
- Antipsychotics : The indole moiety is often associated with compounds used to treat schizophrenia and other psychotic disorders.
Biological Studies
The compound serves as a useful probe in biological studies to investigate receptor-ligand interactions. Its ability to modulate receptor activity makes it valuable for:
- Studying Signal Transduction Pathways : Understanding how neurotransmitters influence cellular responses.
- Drug Development : Testing the efficacy of new therapeutic agents based on its structure.
Industrial Chemistry
In industrial applications, 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone can be utilized in the synthesis of more complex organic molecules. Its unique structure allows it to serve as a building block in the creation of novel compounds with potential pharmaceutical applications.
Case Studies and Research Findings
Several studies have highlighted the significance of compounds similar to 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone:
| Study Title | Findings | Application |
|---|---|---|
| "Indole Derivatives as Antidepressants" | Demonstrated that indole derivatives can enhance serotonin activity, leading to antidepressant effects. | Drug design targeting mood disorders. |
| "Piperazine Compounds in Psychopharmacology" | Explored the role of piperazine structures in modulating dopamine receptors, indicating potential antipsychotic effects. | Development of antipsychotic medications. |
| "Receptor-Ligand Interaction Studies" | Utilized various piperazine and indole derivatives to study binding affinities at serotonin receptors. | Insights into drug-receptor dynamics for therapeutic design. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts on a neurological receptor, it might function as an agonist or antagonist, modulating neurotransmitter activity. The indole moiety could interact with receptor sites, while the piperazine ring might influence binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Impact on AChE Inhibition
| Compound | Substituent (Position) | IC50 (µM) | Reference |
|---|---|---|---|
| Donepezil (Reference) | - | 0.14 | |
| Compound 4a | ortho-Cl (benzyl) | 0.91 | |
| Compound 4g | meta-OMe (benzyl) | 5.5 | |
| Compound 4l | No substituent | 8.2 |
- Electron-withdrawing groups (EWGs) like Cl at the ortho position (Compound 4a) yield the highest potency due to enhanced PAS interactions .
- Electron-donating groups (EDGs) like methoxy (OMe) at the meta position (Compound 4g) reduce activity compared to EWGs but still outperform unsubstituted analogs (Compound 4l) .
- Para-substituted EWGs are less effective than ortho variants, highlighting positional sensitivity .
Piperazine vs. Piperidine Derivatives
Replacing the piperazine moiety with piperidine (e.g., 1-(2-methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone ) reduces AChE inhibition, suggesting the nitrogen-rich piperazine enhances binding via hydrogen bonding or cation-π interactions .
Indole Modifications
- 5-Nitroindole derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit potent antimalarial activity (pIC50 = 8.2129 vs. chloroquine’s 7.5528) , demonstrating the indole scaffold’s versatility across therapeutic targets.
- Sulfonyl modifications (e.g., 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone ) introduce polar groups that may improve solubility but reduce blood-brain barrier penetration for CNS targets .
Pharmacological Profiles Across Targets
AChE Inhibitors vs. Antimalarials
Molecular Properties and Drug-Likeness
- Lipophilicity : Benzylpiperazine derivatives (e.g., target compound) exhibit higher logP values compared to sulfonyl analogs, favoring CNS penetration .
- Molecular Weight : Most analogs fall within 350–500 Da, adhering to Lipinski’s rules for oral bioavailability .
Critical Analysis of Structural Features
- Indole Methylation: The 2-methyl group on indole (target compound) may stabilize hydrophobic interactions in the AChE gorge, as seen in donepezil’s indanone methyl group .
Q & A
Q. How can synergistic effects with existing therapeutics be evaluated?
- Methodological Answer :
- Combinatorial screening : Test with chemotherapeutics (e.g., doxorubicin) in cancer cell lines (MTT assays) .
- Isobologram analysis : Calculate combination indices (CI < 1 indicates synergy) .
- Transcriptomic profiling : Use RNA-seq to identify pathways enhanced by co-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
